

The Discovery and Advancements of Trans-Vaccenic Acid: A Technical Guide

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Compound of Interest

Compound Name: Methyl vaccenate

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in the milk and fat of ruminant animals, has journeyed from a simple dietary component to a molecule of significant interest in the fields of immunology and oncology. First identified in 1928 in animal fats and butter, its name is derived from the Latin word vacca, meaning cow^[1]. For decades, TVA was primarily known as a precursor to conjugated linoleic acid (CLA), another fatty acid with purported health benefits^{[2][3]}. However, recent groundbreaking research has illuminated a direct and potent role for TVA in modulating the immune system, particularly in enhancing the anti-tumor activity of CD8+ T cells. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to trans-vaccenic acid, with a focus on the technical details relevant to researchers and drug development professionals.

Historical Perspective and Key Milestones

The scientific journey of trans-vaccenic acid began with its initial discovery in the early 20th century. For a significant period, its biological relevance was largely attributed to its conversion to CLA. However, a paradigm shift occurred with the publication of a pivotal study in Nature in 2023, which demonstrated that TVA can directly reprogram CD8+ T cells to enhance their anti-tumor immunity^{[1][4]}. This discovery has opened new avenues for investigating TVA as a potential nutritional supplement to complement existing cancer immunotherapies.

Physicochemical Properties

Trans-vaccenic acid is a monounsaturated trans fatty acid with the IUPAC name (11E)-11-Octadecenoic acid. Its chemical formula is C₁₈H₃₄O₂, and it has a molar mass of 282.46 g/mol .

Property	Value
IUPAC Name	(11E)-11-Octadecenoic acid
Chemical Formula	C ₁₈ H ₃₄ O ₂
Molar Mass	282.46 g/mol
Melting Point	44 °C (111 °F)
Boiling Point	172 °C (342 °F)
Appearance	White to off-white powder

Table 1: Physicochemical properties of trans-vaccenic acid.

Experimental Protocols

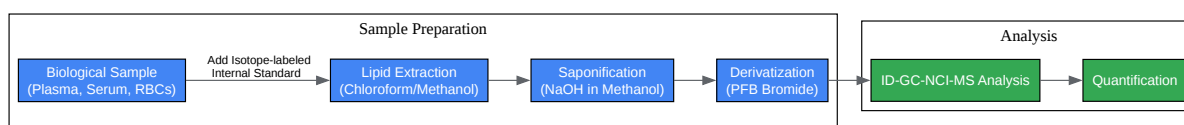
Isolation and Quantification of Trans-Vaccenic Acid from Biological Samples

A common and highly sensitive method for the quantification of trans fatty acids, including TVA, in biological matrices such as plasma, serum, and red blood cells is isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS).

Methodology:

- **Lipid Extraction:** Total lipids are extracted from the biological sample using a suitable solvent system, such as a mixture of chloroform and methanol.
- **Saponification:** The extracted lipids are saponified using a strong base (e.g., sodium hydroxide in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

- **Derivatization:** The free fatty acids are then derivatized to form pentafluorobenzyl (PFB) esters by reacting them with PFB bromide. This derivatization enhances the sensitivity of detection by GC-NCI-MS.
- **GC-MS Analysis:** The PFB-derivatized fatty acids are separated on a long capillary column (e.g., 200 m) to achieve optimal separation of positional and geometric isomers. The separated fatty acids are detected by a mass spectrometer operating in negative chemical ionization mode, which provides high sensitivity and specificity for the PFB esters.
- **Quantification:** Quantification is performed using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard for TVA is added to the sample prior to extraction. The concentration of endogenous TVA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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Figure 1: Experimental workflow for the quantification of trans-vaccenic acid in biological samples.

In Vitro Assessment of Trans-Vaccenic Acid's Effect on Cancer Cell Viability and Apoptosis

The anti-cancer effects of TVA have been investigated in various cancer cell lines, including nasopharyngeal carcinoma (NPC) and breast cancer cells.

Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., 5-8F and CNE-2 for NPC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- **TVA Treatment:** Cells are seeded in multi-well plates and treated with varying concentrations of TVA (e.g., 0, 25, 50, 100, 200 μ M) for a specified duration (e.g., 24 hours).
- **Cell Viability Assay (CCK-8/MTT):** Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
- **Apoptosis Assay (Flow Cytometry):** Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
- **Western Blot Analysis:** To investigate the molecular mechanisms of apoptosis, protein expression levels of key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, and Bad) are analyzed by Western blotting.

Quantitative Data on the Biological Effects of Trans-Vaccenic Acid

Effects on Cancer Cell Viability and Apoptosis

Cell Line	TVA Concentration (μM)	Growth Inhibitory Ratio (%)	Total Apoptosis (%)
5-8F (NPC)	25	10.8	7.67
50	18.9	12.9	12.9
100	49.3	35.0	
200	80.2	-	
CNE-2 (NPC)	25	7.9	12.9
50	15.2	15.1	12.9
100	45.3	22.3	
200	70.5	-	
MCF-7 (Breast Cancer)	50	-	-
100	-	-	-
200	47.6 (as c9,t11-CLA)	-	

Table 2: In vitro effects of trans-vaccenic acid on the viability and apoptosis of human cancer cells.

Effects on CD8+ T Cell Function

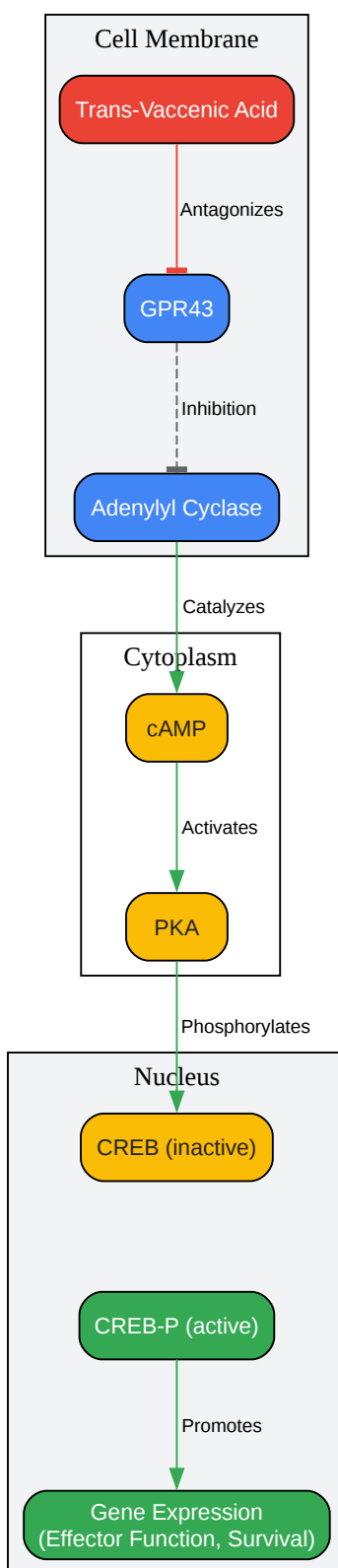
In vitro treatment of primary CD8+ T cells with TVA has been shown to enhance their function. TVA-treated CD8+ T cells exhibit:

- Increased cell number
- Increased expression of the proliferation marker Ki-67
- Increased production of effector cytokines TNF and IFN γ

- Decreased apoptosis, with increased BCL-2 expression and decreased active caspase-3 levels

Signaling Pathway of Trans-Vaccenic Acid in CD8+ T Cells

Recent research has elucidated the signaling pathway through which TVA enhances CD8+ T cell function. TVA acts as an antagonist to the cell-surface G protein-coupled receptor 43 (GPR43), which is typically activated by short-chain fatty acids (SCFAs). By inactivating GPR43, TVA prevents the G α i-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and promotes the transcription of genes associated with enhanced CD8+ T cell effector function and survival.



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Figure 2: Signaling pathway of trans-vaccenic acid in CD8+ T cells.

Future Directions and Therapeutic Potential

The discovery of TVA's direct immunomodulatory effects has significant implications for cancer therapy. As a naturally occurring dietary component, TVA holds promise as a safe and readily available supplement to enhance the efficacy of existing immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Further research is warranted to:

- Conduct clinical trials to evaluate the efficacy of TVA supplementation in cancer patients undergoing immunotherapy.
- Investigate the optimal dosage and formulation of TVA for therapeutic use.
- Explore the potential synergistic effects of TVA with other dietary components or therapeutic agents.
- Elucidate the full spectrum of TVA's biological activities beyond its effects on CD8+ T cells.

The ongoing exploration of trans-vaccenic acid's role in health and disease underscores the intricate relationship between diet, metabolism, and the immune system, paving the way for novel nutritional strategies in the fight against cancer.

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